molecular formula C23H28ClN3O6 B4328446 ETHYL 4-[2-CHLORO-6-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYL]PIPERAZINE-1-CARBOXYLATE

ETHYL 4-[2-CHLORO-6-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYL]PIPERAZINE-1-CARBOXYLATE

Cat. No.: B4328446
M. Wt: 477.9 g/mol
InChI Key: NTUSSHOPRAAVIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[2-CHLORO-6-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYL]PIPERAZINE-1-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{2-chloro-6-[(3,4,5-trimethoxybenzoyl)amino]phenyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 4-{2-chloro-6-[(3,4,5-trimethoxybenzoyl)amino]phenyl}piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ETHYL 4-[2-CHLORO-6-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYL]PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{2-chloro-6-[(3,4,5-trimethoxybenzoyl)amino]phenyl}piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethoxybenzoyl group, in particular, contributes to its potential biological activities and makes it a valuable compound for research and development .

Properties

IUPAC Name

ethyl 4-[2-chloro-6-[(3,4,5-trimethoxybenzoyl)amino]phenyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O6/c1-5-33-23(29)27-11-9-26(10-12-27)20-16(24)7-6-8-17(20)25-22(28)15-13-18(30-2)21(32-4)19(14-15)31-3/h6-8,13-14H,5,9-12H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUSSHOPRAAVIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-[2-CHLORO-6-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYL]PIPERAZINE-1-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-[2-CHLORO-6-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYL]PIPERAZINE-1-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4-[2-CHLORO-6-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYL]PIPERAZINE-1-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
ETHYL 4-[2-CHLORO-6-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYL]PIPERAZINE-1-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 4-[2-CHLORO-6-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYL]PIPERAZINE-1-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 4-[2-CHLORO-6-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYL]PIPERAZINE-1-CARBOXYLATE

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